

# An In-depth Technical Guide to 1-Isopropyl-1H-pyrazole-3-carboxylic acid

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## Compound of Interest

Compound Name: 1-Isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1357515

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CAS Number: 942631-65-4

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Isopropyl-1H-pyrazole-3-carboxylic acid**, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide combines known information with established principles of pyrazole chemistry to offer a thorough resource for researchers.

## Chemical and Physical Properties

**1-Isopropyl-1H-pyrazole-3-carboxylic acid** is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of an isopropyl group at the N1 position and a carboxylic acid at the C3 position defines its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of **1-Isopropyl-1H-pyrazole-3-carboxylic acid**

Property	Value	Source/Comment
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>	-
Molecular Weight	154.17 g/mol	-
Appearance	White to off-white solid	General observation for similar compounds
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	Inferred from the presence of the carboxylic acid group
Melting Point	Not publicly available	Data not found in reviewed literature
pKa	Not publicly available	Expected to be in the range of 3-5 for the carboxylic acid
LogP	Not publicly available	Estimated to be moderately lipophilic

## Spectroscopic Data Analysis

While specific spectra for **1-Isopropyl-1H-pyrazole-3-carboxylic acid** are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **1-Isopropyl-1H-pyrazole-3-carboxylic acid**

Technique	Expected Peaks and Signals
$^1\text{H}$ NMR	- Septet for the isopropyl CH proton. - Doublet for the isopropyl $\text{CH}_3$ protons. - Singlets for the two pyrazole ring protons. - Broad singlet for the carboxylic acid OH proton.
$^{13}\text{C}$ NMR	- Resonances for the two distinct isopropyl carbons. - Signals for the three pyrazole ring carbons. - A downfield signal for the carboxylic acid carbonyl carbon.
IR Spectroscopy	- Broad O-H stretch from the carboxylic acid. - C=O stretch from the carboxylic acid. - C-H stretches from the isopropyl and pyrazole groups. - C=N and C=C stretches from the pyrazole ring.
Mass Spectrometry	- Molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight. - Fragmentation patterns consistent with the loss of the isopropyl and carboxylic acid groups.

## Synthesis and Experimental Protocols

A definitive, published synthetic protocol for **1-Isopropyl-1H-pyrazole-3-carboxylic acid** is not readily available. However, a plausible synthetic route can be designed based on established methods for the synthesis of N-alkylated pyrazole-3-carboxylic acids. A common approach involves the cyclization of a  $\beta$ -ketoester equivalent with an isopropylhydrazine, followed by hydrolysis of the resulting ester.

### Hypothetical Synthetic Protocol:

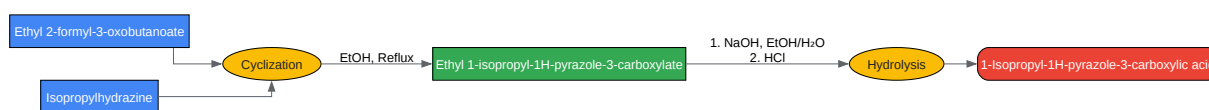
Step 1: Synthesis of Ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

- To a solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add isopropylhydrazine hydrochloride and sodium acetate.

- Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 1-isopropyl-1H-pyrazole-3-carboxylate.
- Purify the crude product by column chromatography on silica gel.

#### Step 2: Hydrolysis to **1-Isopropyl-1H-pyrazole-3-carboxylic acid**

- Dissolve the purified ethyl 1-isopropyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
- Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
- Remove the ethanol under reduced pressure.
- Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid.
- Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford **1-Isopropyl-1H-pyrazole-3-carboxylic acid**.



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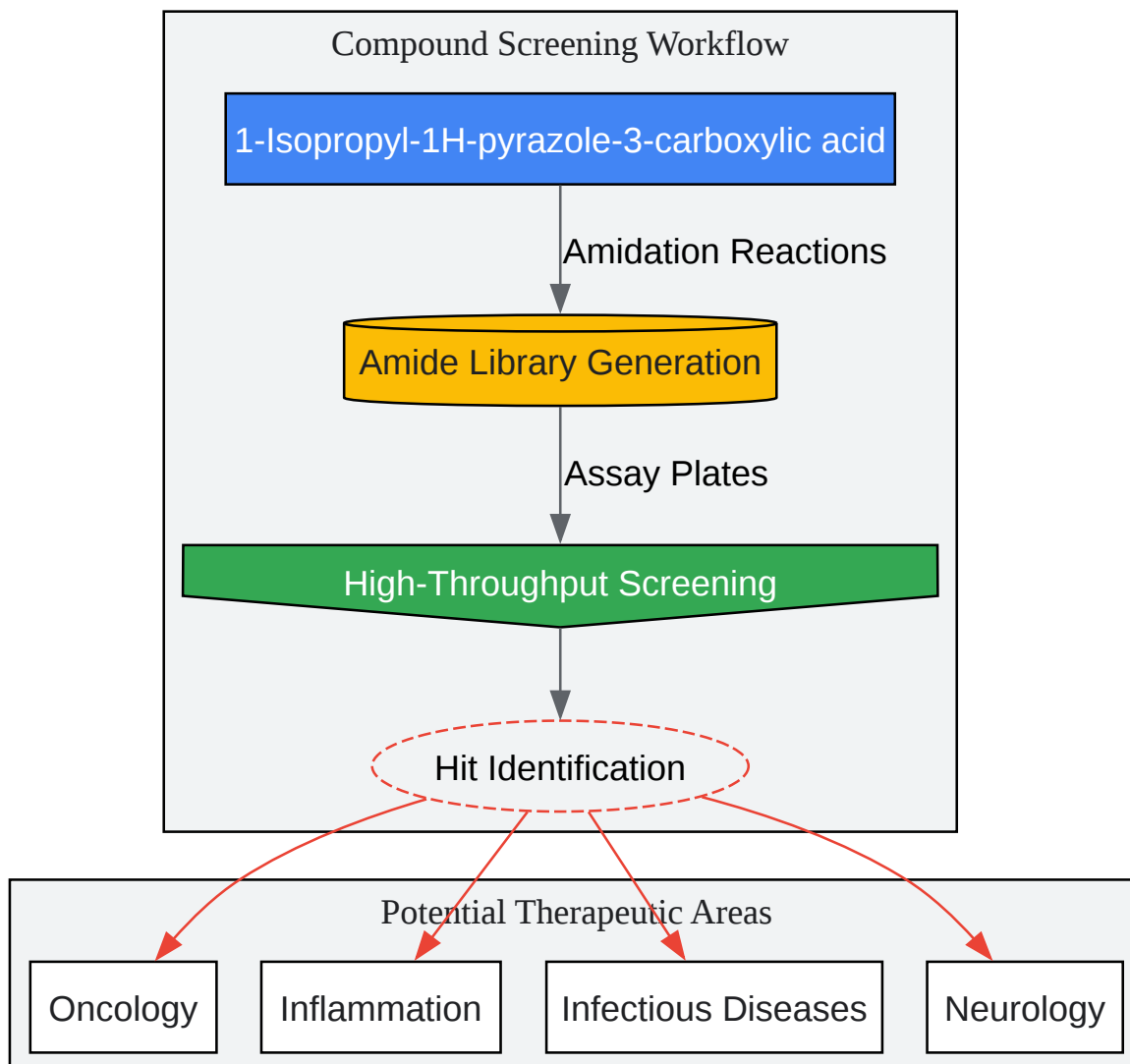
Caption: Hypothetical two-step synthesis of the target compound.

## Potential Biological Activity and Applications

While no specific biological activities have been reported for **1-Isopropyl-1H-pyrazole-3-carboxylic acid**, the pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

- Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).
- Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.
- Antimicrobial: Exhibiting activity against bacteria and fungi.
- Antiviral: Acting on viral replication mechanisms.
- CNS activity: Modulating receptors and enzymes in the central nervous system.

The carboxylic acid moiety of the title compound provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.



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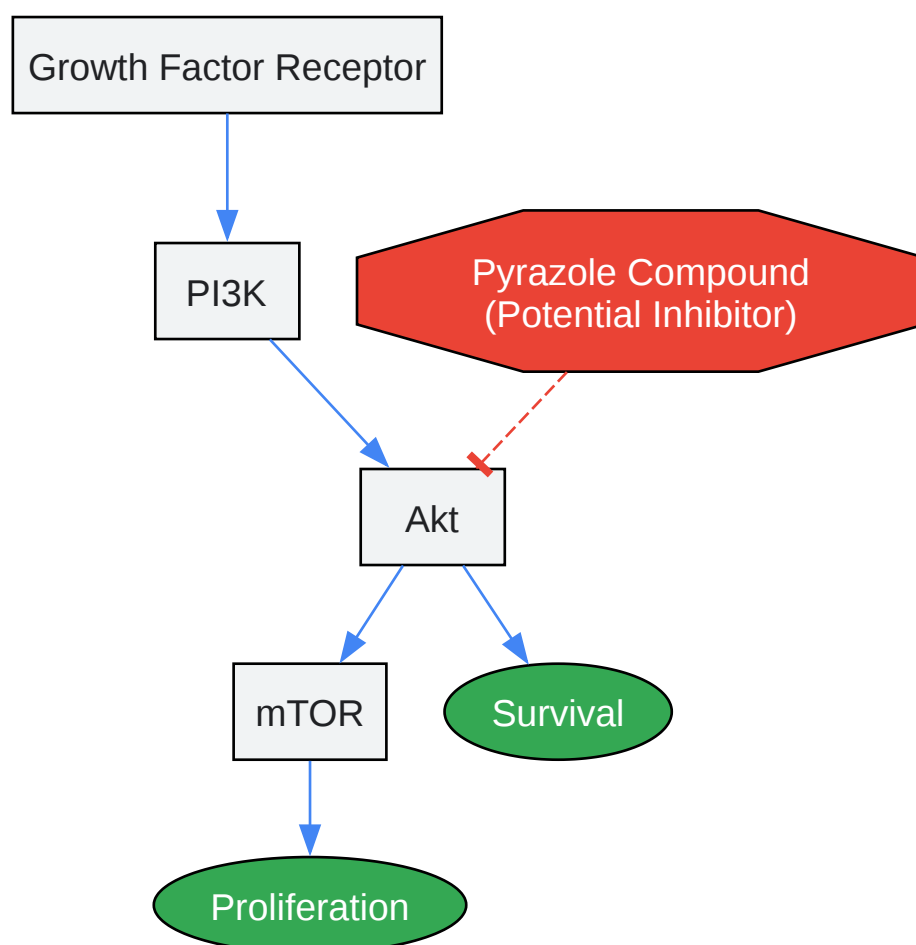
Caption: Workflow for exploring the biological potential.

## Signaling Pathway Considerations

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a primary area of investigation would be their effect on various signaling pathways implicated in diseases like cancer. Key pathways to consider for screening include:

- MAPK/ERK Pathway: Central to cell proliferation, differentiation, and survival.

- PI3K/Akt/mTOR Pathway: Crucial for regulating cell growth, metabolism, and survival.
- JAK/STAT Pathway: Involved in immune responses and cell growth.



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Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

## Conclusion and Future Directions

**1-Isopropyl-1H-pyrazole-3-carboxylic acid** represents a valuable, yet underexplored, chemical scaffold. While specific experimental data is scarce, its structural features suggest significant potential for the development of novel therapeutic agents. Future research should focus on:

- Definitive Synthesis and Characterization: Publishing a detailed and reproducible synthetic protocol along with comprehensive spectroscopic data.

- **Biological Screening:** Evaluating the compound and its derivatives against a wide range of biological targets, particularly kinases and other enzymes relevant to human diseases.
- **Structure-Activity Relationship (SAR) Studies:** Systematically modifying the structure to optimize potency and selectivity for identified biological targets.

This guide serves as a foundational resource to stimulate and inform further investigation into this promising molecule.

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